molecular formula C20H22Na2O4 B15157031 Transcrocetinate sodium salt

Transcrocetinate sodium salt

Cat. No.: B15157031
M. Wt: 372.4 g/mol
InChI Key: RMDMBHQVNHQDDD-UHFFFAOYSA-L
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Description

Transcrocetinate sodium salt, also known as trans sodium crocetinate, is a synthetic carotenoid compound. It is derived from crocetin, a naturally occurring carotenoid found in saffron and gardenia. This compound is known for its ability to increase the diffusivity of oxygen in aqueous solutions, including plasma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Transcrocetinate sodium salt is synthesized by reacting crocetin with sodium hydroxide. The reaction involves the conversion of crocetin into its sodium salt form, transcrocetinate sodium . The process typically involves dissolving crocetin in a suitable solvent and then adding sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a specific temperature and pH to ensure the complete conversion of crocetin to transcrocetinate sodium .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the extraction of crocetin from natural sources like saffron, followed by its conversion to the sodium salt using sodium hydroxide. The final product is then purified, sterilized, and freeze-dried to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Transcrocetinate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of conjugated double bonds and functional groups in the compound .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may result in the formation of epoxides or hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .

Properties

IUPAC Name

disodium;2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4.2Na/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;;/h5-14H,1-4H3,(H,21,22)(H,23,24);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDMBHQVNHQDDD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Na2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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